DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE
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Overview
Description
DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE typically involves multi-step organic reactions. One common approach is the condensation of ethoxymethylidene β-dicarbonyl compounds with appropriate nucleophiles, followed by cyclization reactions . The reaction conditions often require refluxing in solvents like dioxane and may involve catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
DIETHYL 2-ETHOXYMETHYLIDENEMALONATE: Shares a similar core structure but lacks the furo[3,4-f]isobenzofuran moiety.
ETHYL 2-ETHOXY-METHYLIDENEACETOACETATE: Another related compound with different functional groups.
Uniqueness
DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-yl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O12/c1-5-31-21(27)15(22(28)32-6-2)17-11-9-14-12(10-13(11)19(25)35-17)18(36-20(14)26)16(23(29)33-7-3)24(30)34-8-4/h9-10,15-18H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYZHCQDCGKBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1C2=CC3=C(C=C2C(=O)O1)C(OC3=O)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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